Ethyl 2-fluoronicotinate
CAS No.: 113898-56-9
Cat. No.: VC21282849
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113898-56-9 |
---|---|
Molecular Formula | C8H8FNO2 |
Molecular Weight | 169.15 g/mol |
IUPAC Name | ethyl 2-fluoropyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 |
Standard InChI Key | AKVVBYDLMJMJRW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=CC=C1)F |
Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)F |
Introduction
Chemical Identity and Structure
Ethyl 2-fluoronicotinate is a fluorinated nicotinic acid ester characterized by a pyridine ring with a fluorine atom at the 2-position and an ethyl ester group at the 3-position. The compound exists as a clear, colorless to light yellow liquid under standard conditions.
Basic Identifiers
Parameter | Value |
---|---|
IUPAC Name | Ethyl 2-fluoropyridine-3-carboxylate |
CAS Number | 113898-56-9 |
Molecular Formula | C8H8FNO2 |
Molecular Weight | 169.15 g/mol |
InChI | InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 |
InChIKey | AKVVBYDLMJMJRW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=CC=C1)F |
Table 1: Chemical Identifiers of Ethyl 2-fluoronicotinate
Structural Features
The structure of ethyl 2-fluoronicotinate features a 2-fluoropyridine core with a carboxylic ester group at the 3-position. The fluorine atom at the 2-position creates an electron-withdrawing effect that influences the reactivity of the pyridine ring, while the ethyl ester group provides a site for further functionalization.
Physical and Chemical Properties
Ethyl 2-fluoronicotinate exhibits a range of physical and chemical properties that make it useful for various applications in chemical synthesis and research.
Physical Properties
Property | Value |
---|---|
Physical State | Liquid |
Color | Clear, colorless to light yellow |
Storage Temperature | 4-8°C |
Shipping Temperature | Room Temperature |
Table 2: Physical Properties of Ethyl 2-fluoronicotinate
Chemical Reactivity
The reactivity of ethyl 2-fluoronicotinate is influenced by both the fluorine substituent and the ethyl ester group. The fluorine atom at the 2-position of the pyridine ring creates an electron-deficient center, making the compound susceptible to nucleophilic aromatic substitution reactions. The ester group can undergo typical carboxylic ester reactions including hydrolysis, transesterification, and reduction.
Applications and Uses
Ethyl 2-fluoronicotinate serves as a valuable building block in various chemical and pharmaceutical applications.
Pharmaceutical Intermediates
The compound is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated pyridine cores. Fluorinated heterocycles often display improved pharmacokinetic properties compared to their non-fluorinated counterparts.
Chemical Research
In chemical research, ethyl 2-fluoronicotinate serves as a model compound for studying the effects of fluorine substitution on pyridine reactivity and as a building block for constructing more complex fluorinated heterocycles.
Materials Science
Some fluorinated pyridine derivatives like ethyl 2-fluoronicotinate may find applications in materials science, particularly in the development of functional materials with specific electronic or optical properties.
Classification | Description |
---|---|
Signal Word | Warning |
Hazard Statements | H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) |
Table 3: Safety Classification of Ethyl 2-fluoronicotinate
Structural Comparison with Related Compounds
Understanding the structural differences between ethyl 2-fluoronicotinate and related compounds helps to highlight its unique properties and applications.
Comparison with Fluorinated Nicotinic Acid Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
Ethyl 2-fluoronicotinate | 113898-56-9 | C8H8FNO2 | 169.15 | Fluorine at 2-position |
Ethyl 2-fluoroisonicotinate | 123412-95-3 | C8H8FNO2 | 169.15 | Carboxyl group at 4-position |
Ethyl 2-chloro-5-fluoronicotinate | 139911-30-1 | C8H7ClFNO2 | 203.6 | Additional chlorine at 2-position, fluorine at 5-position |
Table 4: Structural Comparison of Ethyl 2-fluoronicotinate with Related Compounds
Research Developments
Recent research has expanded the understanding and applications of ethyl 2-fluoronicotinate and similar fluorinated pyridine derivatives.
Synthetic Methodology
Advances in synthetic methodology have enabled more efficient and selective preparation of fluorinated pyridine derivatives including ethyl 2-fluoronicotinate. These methods include transition metal-catalyzed reactions, late-stage fluorination approaches, and flow chemistry techniques.
Medicinal Chemistry Applications
Fluorinated pyridine derivatives have attracted significant interest in medicinal chemistry due to the beneficial effects of fluorine substitution on drug-like properties. Ethyl 2-fluoronicotinate serves as a building block for constructing more complex bioactive molecules.
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